ITX3 is a small molecule inhibitor with high specificity for the DH-PH domain of Trio and Kalirin, two Rac1 guanine nucleotide exchange factors (GEFs). [, , ] It acts by blocking the interaction between these GEFs and Rac1, effectively inhibiting Rac1 activation. [, , ] This makes ITX3 a valuable tool in studying the cellular processes regulated by Rac1, such as cell motility, morphology, and signaling.
ITX3 is derived from natural sources such as cruciferous vegetables, where similar compounds are found. It falls under the category of isothiocyanates, a class of compounds characterized by the presence of the functional group -N=C=S. Isothiocyanates are often studied for their role in cancer prevention and treatment due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
The synthesis of ITX3 can be achieved through several methods. A common approach involves the reaction of 3-iodo-2-methylphenol with thiophosgene or its derivatives. The reaction typically proceeds via the following steps:
This synthetic route allows for the production of ITX3 in moderate to high yields, depending on the reaction conditions such as temperature and solvent used.
The molecular structure of ITX3 can be represented as follows:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
ITX3 participates in various chemical reactions due to its electrophilic nature. Notable reactions include:
These reactions highlight the versatility of ITX3 in both synthetic chemistry and biological systems.
The mechanism by which ITX3 exerts its biological effects involves several pathways:
Data from various studies suggest that these mechanisms contribute to the anticancer properties attributed to ITX3, making it a compound of interest for therapeutic applications.
ITX3 exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in different environments, particularly in biological systems.
ITX3 has potential applications in various scientific fields:
Research continues to explore these applications further, indicating that ITX3 could play a significant role in both medicinal chemistry and agricultural sciences.
ITX3 (chemical name: (E)-2-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one) is a cell-permeable thiazolo-benzimidazolone compound that specifically targets the N-terminal RhoGEF (TrioN) domain of the multidomain Trio protein. This domain belongs to the Dbl-homology (DH) family of guanine nucleotide exchange factors, characterized by a conserved structural fold that facilitates GDP release from Rho GTPases. The TrioN domain activates RhoG and Rac1 by stabilizing their nucleotide-free transition states through interactions with switch I and switch II regions—flexible loops critical for GTPase conformational changes [1] [3].
ITX3 binds TrioN with an IC₅₀ of 76 µM, disrupting its ability to catalyze GDP/GTP exchange. Structural analyses reveal that ITX3’s benzimidazolone core and hydrophobic substituents occupy a pocket near the TrioN catalytic site, allosterically perturbing the DH domain’s interaction with Rho GTPases. This binding prevents the conformational rearrangement required for efficient nucleotide displacement. Functionally, ITX3 (50–100 µM) abolishes TrioN-induced dorsal membrane ruffling in fibroblasts and reduces Rac1 activation by 80% in HEK293T cells, without affecting viability, confirming its non-toxic mechanism [2] [3] [10].
Table 1: Structural and Functional Properties of ITX3
Property | Value/Characteristic |
---|---|
Molecular Weight | 371.45 g/mol |
CAS Number | 347323-96-0 |
Primary Target | TrioN RhoGEF domain |
IC₅₀ (TrioN Inhibition) | 76 µM |
Solubility | ≥2 mg/mL in DMSO |
Cellular Effects | 80% reduction in Rac1 activation at 50 µM |
A defining feature of ITX3 is its exceptional selectivity for TrioN over other RhoGEFs. At 50 µM, ITX3 completely blocks TrioN-mediated Rac1 activation but shows no inhibitory activity against the RhoA-activating GEF337, the Rac-specific Tiam1, or the multifunctional GEF Vav2 (which activates Rac1, RhoA, and Cdc42). This discrimination arises from ITX3’s targeted engagement of a unique subpocket within TrioN’s DH domain, which is absent in structurally divergent GEFs like Tiam1. Mutagenesis studies indicate that residues within the α-helical bundle of TrioN’s DH domain are critical for ITX3 binding, explaining its narrow target spectrum [3] [6] [9].
Functionally, ITX3’s selectivity translates to precise pathway modulation. In PC12 cells, ITX3 (100 µM) reduces nerve growth factor (NGF)-induced neurite outgrowth by 50%, a process dependent on Trio/Rac1 signaling. Similarly, it inhibits myotube formation in C2C12 myoblasts by 78% by suppressing Trio-mediated cytoskeletal remodeling. Crucially, ITX3 does not impair differentiation-associated myogenin or troponin T expression in Trio-deficient cells, confirming its on-target effects [3] [5].
ITX3 operates through a non-competitive mechanism, reducing the maximal velocity (Vₘₐₓ) of TrioN-catalyzed nucleotide exchange without altering the Michaelis constant (Kₘ) for GTPase substrates. Kinetic assays show that ITX3 (76 µM) decreases the catalytic efficiency (k꜀ₐₜ/Kₘ) of TrioN by >70%, primarily by destabilizing the TrioN·RhoG/Rac1 ternary complex. This contrasts with broad-spectrum RhoGEF inhibitors like MLS000532223, which compete with GTP binding and exhibit lower specificity [6] [8] [10].
Table 2: Comparative Profile of RhoGEF Inhibitors
Inhibitor | Primary Target | IC₅₀/EC₅₀ | Mechanism | Selectivity |
---|---|---|---|---|
ITX3 | TrioN | 76 µM | Allosteric, non-competitive | High (Trio > Tiam1, Vav2) |
MLS000532223 | Multiple Rho GTPases | N/A | GTP-competitive | Low |
Y16 | LARG/RhoA | 80 nM | RGS domain binding | Moderate (RhoA-selective) |
Notably, ITX3’s moderate potency (µM range) is offset by its exceptional target specificity, making it superior to pan-Rho inhibitors like C3 exoenzyme (which ADP-ribosylates RhoA/B/C) or Rac1 inhibitors like EHT1864, which indiscriminately trap multiple GTPases in inactive complexes [1] [8].
By inhibiting TrioN, ITX3 indirectly suppresses downstream effectors of Rac1 and RhoG. Key among these are:
Table 3: Downstream Effectors Modulated by ITX3
Effector | Function | ITX3-Mediated Regulation |
---|---|---|
PAK1 | Cytoskeletal remodeling, vesicle trafficking | ↓ Phosphorylation & membrane recruitment |
IQGAP1 | Adherens junction assembly, Rac1 scaffolding | ↑ E-cadherin stabilization |
WASP/Arp2/3 | Actin polymerization, lamellipodia formation | ↓ Actin branching |
p38 MAPK | Stress signaling, differentiation | ↑ Phosphorylation (in specific contexts) |
Additionally, ITX3 enhances p38 MAPK phosphorylation in Tara-deficient cells, revealing crosstalk between Trio inhibition and stress-signaling pathways. This multifaceted effector modulation underscores ITX3’s utility in dissecting Rho GTPase networks in processes like neurite outgrowth, myogenesis, and tumor cell invasion [2] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2